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Compound of Interest

Compound Name: TD52 dihydrochloride

Cat. No.: B10854559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TD52 dihydrochloride is a synthetic, orally active small molecule and a derivative of the

epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Unlike its parent compound, TD52

exhibits potent anticancer activity through a distinct, EGFR-independent mechanism. It

functions as a powerful inhibitor of the oncoprotein CIP2A (Cancerous Inhibitor of Protein

Phosphatase 2A), leading to the reactivation of the tumor-suppressing protein phosphatase 2A

(PP2A). This reactivation triggers a cascade of events culminating in apoptosis, particularly in

cancer cells where the CIP2A-PP2A axis is dysregulated, such as in triple-negative breast

cancer (TNBC) and hepatocellular carcinoma (HCC).[1]

Chemical and Physical Properties
TD52 dihydrochloride is the salt form of the active compound TD52. The dihydrochloride salt

enhances solubility and stability for research and potential therapeutic applications.
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Property Value Source

Chemical Name

N2,N3-bis(3-

ethynylphenyl)-2,3-

quinoxalinediamine

dihydrochloride

[1][2]

CAS Number
1798328-24-1 (for parent

compound)
[1][2][3]

Molecular Formula C24H16N4·2HCl N/A

Molecular Weight
433.33 g/mol (dihydrochloride);

360.41 g/mol (free base)
[2]

Appearance White to yellow solid [3]

Solubility Soluble in DMSO and DMF [1][3]

Mechanism of Action
TD52 exerts its anticancer effects by modulating the CIP2A/PP2A/p-Akt signaling pathway.[1]

CIP2A is an oncoprotein that inhibits the tumor suppressor function of PP2A. By inhibiting

CIP2A, TD52 restores PP2A activity, leading to the dephosphorylation and subsequent

inactivation of the pro-survival kinase Akt. The downregulation of p-Akt ultimately promotes

apoptosis in cancer cells.

Furthermore, TD52 has been shown to indirectly suppress CIP2A expression at the

transcriptional level. It achieves this by interfering with the binding of the transcription factor

Elk1 to the promoter region of the CIP2A gene.[1]

Signaling Pathway Diagram
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Caption: Mechanism of action of TD52 dihydrochloride.
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In Vitro Efficacy
TD52 has demonstrated potent pro-apoptotic effects in various cancer cell lines, particularly

those with high CIP2A expression.

Cell Line Cancer Type IC50 (µM) Assay Source

HA22T
Hepatocellular

Carcinoma
0.9 MTT [1]

Hep3B
Hepatocellular

Carcinoma
0.9 MTT [1]

PLC/PRF/5
Hepatocellular

Carcinoma
0.8 MTT [1]

SK-HEP-1
Hepatocellular

Carcinoma
1.2 MTT [1]

HCC1937
Triple-Negative

Breast Cancer

Concentration-

dependent

apoptosis

N/A [1]

MDA-MB-231
Triple-Negative

Breast Cancer

Concentration-

dependent

apoptosis

N/A [1]

In Vivo Efficacy
In a PLC/PRF/5 mouse xenograft model, oral administration of TD52 at a dose of 10 mg/kg per

day resulted in a significant reduction in tumor growth.[1] This anti-tumor effect was associated

with increased intratumoral PP2A activity and decreased levels of CIP2A and phosphorylated

Akt.[1]

Note: Detailed pharmacokinetic parameters for TD52 dihydrochloride (e.g., Cmax, Tmax,

half-life, bioavailability) are not currently available in the public domain.

Experimental Protocols
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Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Seed cells in a 96-well plate

Treat cells with TD52 at various concentrations

Incubate for 48 hours

Add MTT solution to each well

Incubate for 4 hours

Add solubilization solution (e.g., DMSO)

Measure absorbance at 570 nm

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Methodology:
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Cell Seeding: Plate hepatocellular carcinoma cells (e.g., PLC5, Huh-7, Hep3B, Sk-Hep1) in

96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

Compound Treatment: Treat the cells with varying concentrations of TD52 dihydrochloride
or vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The IC50 value is calculated as the concentration of TD52 that causes a 50% reduction in

cell viability compared to the vehicle control.

Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key

proteins in the signaling pathway.

Methodology:

Cell Lysis: Treat cells with TD52 for the desired time, then lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against CIP2A,

p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Treat cells with TD52

Harvest and wash cells

Resuspend in Annexin V binding buffer

Add FITC-conjugated Annexin V and Propidium Iodide (PI)

Incubate in the dark

Analyze by flow cytometry
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Click to download full resolution via product page

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

Cell Treatment: Treat cells with TD52 at the indicated concentrations for 24-48 hours.

Cell Harvesting: Collect both floating and adherent cells.

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are in late apoptosis or necrosis.

Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if TD52 affects the binding of the transcription factor Elk-1 to

the CIP2A promoter.

Methodology:

Cross-linking: Treat cells with TD52 or vehicle. Cross-link protein-DNA complexes by adding

formaldehyde directly to the culture medium and incubating for 10 minutes at room

temperature. Quench the reaction with glycine.

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into

fragments of 200-1000 bp.

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the

chromatin overnight at 4°C with an anti-Elk-1 antibody or a control IgG.

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-

DNA complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove

non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by heating at 65°C.

DNA Purification: Purify the DNA using phenol/chloroform extraction and ethanol

precipitation.

qPCR Analysis: Analyze the purified DNA by quantitative PCR using primers specific for the

Elk-1 binding region in the CIP2A promoter.

Conclusion
TD52 dihydrochloride is a promising preclinical candidate for cancer therapy, particularly for

tumors characterized by CIP2A overexpression. Its well-defined mechanism of action, involving

the reactivation of the PP2A tumor suppressor, provides a strong rationale for its further

development. The data presented in this guide offer a comprehensive overview for researchers

interested in exploring the therapeutic potential of TD52 and similar CIP2A inhibitors. Further

investigation into its pharmacokinetic properties and efficacy in a broader range of cancer

models is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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